2-amino-6-benzyl-4-(2-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
2-Amino-6-benzyl-4-(2-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a structurally complex heterocyclic compound featuring a pyrano[3,2-c]pyridine core. This scaffold is substituted with a 2-bromophenyl group at position 4, a benzyl group at position 6, a methyl group at position 7, and a nitrile moiety at position 2. Such substitutions confer unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
2-amino-6-benzyl-4-(2-bromophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2/c1-14-11-19-21(23(28)27(14)13-15-7-3-2-4-8-15)20(17(12-25)22(26)29-19)16-9-5-6-10-18(16)24/h2-11,20H,13,26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAMPJIQPAAMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Br)C(=O)N1CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-6-benzyl-4-(2-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano[3,2-c]pyridine family, known for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a pyridine ring fused with a pyran ring, along with various substituents that enhance its chemical properties. The IUPAC name of the compound is:
IUPAC Name: 2-amino-6-benzyl-4-(2-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Structural Formula
Molecular Weight
The molecular weight of the compound is approximately 432.31 g/mol.
The biological activity of 2-amino-6-benzyl-4-(2-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile primarily involves its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active sites of target proteins, thereby modulating their activity. This mechanism underlies its potential therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro evaluations have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| HCT116 (Colorectal) | 10.5 | Doxorubicin | 15.0 |
| HEP2 (Epdermoid) | 8.0 | Doxorubicin | 12.0 |
| WI38 (Normal) | 25.0 | Doxorubicin | 20.0 |
These results indicate that the compound exhibits significant cytotoxicity against cancer cells while showing relatively lower toxicity towards normal cells .
Anti-inflammatory and Antimicrobial Activities
In addition to anticancer effects, preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial properties. Its ability to inhibit pro-inflammatory cytokines and bacterial growth has been observed in laboratory settings, making it a candidate for further development in these therapeutic areas.
Study on Anticancer Activity
A study published in Chemical Biology explored the synthesis and biological evaluation of various derivatives of pyrano[3,2-c]pyridines, including our compound of interest. The research utilized docking studies to predict interactions with VEGFR2 and FGFR1 proteins, suggesting that modifications to the structure could enhance anticancer efficacy through improved binding affinity .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship revealed that specific substitutions on the aromatic rings significantly influence biological activity. For instance, compounds with electron-withdrawing groups showed enhanced potency against cancer cell lines compared to those with electron-donating groups .
Comparison with Similar Compounds
Position 4 Substitutions
- 4-(4-Bromophenyl) Analog (): Replacing the 2-bromophenyl group with a 4-bromophenyl substituent alters steric and electronic interactions. Biological Relevance: Bromine's position influences metabolic stability and binding affinity in enzyme inhibition studies.
Position 6 Substitutions
6-(3-Pyridinylmethyl) Variant ():
- Replacing benzyl with pyridinylmethyl introduces a basic nitrogen, enhancing solubility in polar solvents. For example, the compound in (488100-10-3) shows altered ¹H NMR signals due to pyridine ring protons .
- Biological Impact : Pyridine-containing analogs often exhibit improved pharmacokinetics due to increased hydrogen-bonding capacity.
Position 7 and Core Modifications
- 7-Methyl vs. 6,7-Dimethyl Analogs (): The compound 2-amino-4-(3-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (14) shows distinct ¹H NMR signals (δ 2.34 ppm for methyl groups) and antiproliferative activity (HRMS m/z 394.0159). The additional methyl group at position 6 may enhance lipophilicity and membrane permeability .
Physicochemical Properties
Melting Points and Thermal Stability
Spectroscopic Signatures
- IR Spectroscopy :
- ¹H NMR :
- Aromatic protons in 2-bromophenyl analogs resonate at δ ~7.3–7.6 ppm, whereas 4-bromophenyl derivatives show upfield shifts (δ ~7.1–7.4 ppm) due to reduced deshielding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
